

# 3-(Pyrazol-1-yl)-L-alanine chemical properties

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## Compound of Interest

Compound Name: 3-(Pyrazol-1-yl)-L-alanine

Cat. No.: B155738

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An In-depth Technical Guide to the Chemical Properties of **3-(Pyrazol-1-yl)-L-alanine**

## Introduction

**3-(Pyrazol-1-yl)-L-alanine** is a non-proteinogenic  $\alpha$ -amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code. Structurally, it is a derivative of L-alanine where a hydrogen on the  $\beta$ -carbon is substituted with a pyrazol-1-yl group.<sup>[1][2]</sup> First identified in nature within watermelon seeds, this compound has garnered significant interest in the fields of medicinal chemistry and drug development.<sup>[3][4]</sup> Its significance stems from its role as a structural analog of histidine and the versatile chemical nature of the pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms.<sup>[1][3]</sup>

The pyrazole ring is considered a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved pharmaceuticals for a wide range of conditions, including inflammation and cancer.<sup>[5][6][7]</sup> As a bioisostere for other aromatic rings, the pyrazole group can enhance pharmacological activity and improve critical physicochemical properties such as solubility and metabolic stability.<sup>[6]</sup> This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and analytical characterization of **3-(Pyrazol-1-yl)-L-alanine** for researchers and drug development professionals.

## Physicochemical and Structural Properties

**3-(Pyrazol-1-yl)-L-alanine** exists as a white to off-white solid and is slightly soluble in water, with solubility increasing upon heating.<sup>[2][8]</sup> It is typically stored at refrigerated temperatures (2-8°C) in a dark, inert atmosphere to ensure stability.<sup>[2]</sup>

Below is a diagram illustrating the chemical structure of **3-(Pyrazol-1-yl)-L-alanine**.

Caption: 2D structure of **3-(Pyrazol-1-yl)-L-alanine**.

Table 1: Core Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	<b>(2S)-2-amino-3-pyrazol-1-ylpropanoic acid</b>	<a href="#">[1]</a>
Synonyms	$\beta$ -Pyrazol-1-ylalanine, (S)-2-Amino-3-(1H-pyrazol-1-yl)propanoic acid	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[8]</a>
CAS Number	10162-27-3, 2734-48-7	<a href="#">[1]</a> <a href="#">[8]</a>
Molecular Formula	C <sub>6</sub> H <sub>9</sub> N <sub>3</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	155.15 g/mol	<a href="#">[1]</a>
Appearance	White to Off-White/Yellow Solid	<a href="#">[2]</a>
Melting Point	243-244 °C (decomposes)	<a href="#">[2]</a> <a href="#">[8]</a>
Boiling Point	342.8 °C (Predicted)	<a href="#">[2]</a> <a href="#">[8]</a>
Density	1.44 g/cm <sup>3</sup> (Predicted)	<a href="#">[2]</a> <a href="#">[8]</a>
Solubility	Water (Slightly, enhanced by heating/sonication)	<a href="#">[2]</a> <a href="#">[8]</a>
pKa (Predicted)	2.05 ± 0.10	<a href="#">[2]</a> <a href="#">[8]</a>
Storage Temp.	2-8 °C, Inert atmosphere, Keep in dark place	<a href="#">[2]</a>
Hydrogen Bond Donors	2	<a href="#">[8]</a>
Hydrogen Bond Acceptors	4	<a href="#">[8]</a>

| Rotatable Bonds | 3 [\[8\]](#) |

## Spectroscopic Characterization

Definitive identification and purity assessment of **3-(Pyrazol-1-yl)-L-alanine** rely on standard spectroscopic techniques.

- Mass Spectrometry (MS): The exact mass of the molecule is 155.069476538 Da.<sup>[1][8]</sup> Liquid Chromatography-Mass Spectrometry (LC-MS) analysis typically shows a prominent ion corresponding to the protonated molecule  $[M+H]^+$  at  $m/z$  156.0746 or the deprotonated molecule  $[M-H]^-$  at  $m/z$  154.0614 in negative ion mode.<sup>[1]</sup>
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1H$  NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the three protons on the pyrazole ring, the  $\alpha$ -proton (CH), and the two  $\beta$ -protons (CH<sub>2</sub>). The amino (-NH<sub>2</sub>) and carboxylic acid (-COOH) protons are also observable, though their signals can be broad and may exchange with deuterium in solvents like D<sub>2</sub>O.
  - $^{13}C$  NMR: The carbon spectrum will display six unique signals: three for the pyrazole ring carbons, one for the  $\alpha$ -carbon, one for the  $\beta$ -carbon, and one for the carboxyl carbon (C=O).<sup>[9]</sup>
- Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Characteristic absorption bands include strong, broad O-H stretching from the carboxylic acid, N-H stretching from the primary amine, a sharp C=O stretching band for the carbonyl group, and C=N/C=C stretching vibrations from the aromatic pyrazole ring.<sup>[9]</sup>

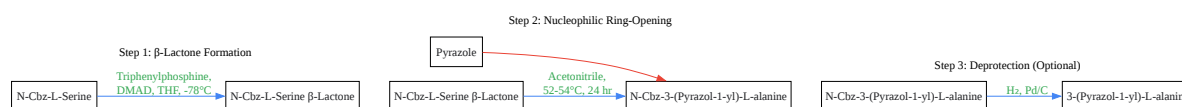
## Synthesis Methodologies

The synthesis of enantiomerically pure  $\beta$ -substituted alanines like **3-(Pyrazol-1-yl)-L-alanine** is a critical task. A reliable and well-documented method involves the nucleophilic ring-opening of an activated serine derivative.

Primary Method: Ring-Opening of N-(Benzyloxycarbonyl)-L-serine  $\beta$ -lactone

This procedure provides excellent stereochemical control, preserving the L-configuration from the starting material. The core of this method is the high reactivity of the strained four-

membered  $\beta$ -lactone ring towards nucleophiles.[3] Pyrazole acts as the nucleophile, attacking the  $\beta$ -carbon of the lactone, leading to a clean and efficient ring-opening reaction.[3]



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Caption: Synthesis workflow for **3-(Pyrazol-1-yl)-L-alanine**.

#### Experimental Protocol Outline:

- **Preparation of  $\beta$ -Lactone:** N-(benzyloxycarbonyl)-L-serine is cyclized to its corresponding  $\beta$ -lactone using a Mitsunobu reaction with triphenylphosphine and dimethyl azodicarboxylate (DMAD) in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures ( $-78^{\circ}\text{C}$ ).[3]
- **Ring-Opening Reaction:** The isolated N-(benzyloxycarbonyl)-L-serine  $\beta$ -lactone is dissolved in anhydrous acetonitrile. Solid pyrazole is added, and the mixture is heated (e.g., at  $52-54^{\circ}\text{C}$ ) for approximately 24 hours.[3]
- **Workup and Purification:** The solvent is removed under reduced pressure. The resulting crude product,  $\alpha$ -(benzyloxycarbonyl)- $\beta$ -(pyrazol-1-yl)-L-alanine, is then purified. This often involves an acidic workup to protonate the carboxylate, followed by filtration and recrystallization from a suitable solvent like ethyl acetate to yield the pure, protected amino acid.[3]
- **Deprotection:** If the unprotected amino acid is desired, the benzyloxycarbonyl (Cbz) group can be removed via standard hydrogenolysis (e.g., using  $\text{H}_2$  gas with a palladium on carbon catalyst).

This self-validating protocol is robust because the stereocenter is set by the starting material (L-serine) and is not disturbed during the reaction, ensuring the final product retains the desired L-configuration.

## Chemical Reactivity and Stability

The reactivity of **3-(Pyrazol-1-yl)-L-alanine** is governed by its three primary functional components: the primary amine, the carboxylic acid, and the pyrazole ring.

- **Amine and Carboxyl Groups:** These groups exhibit typical amino acid reactivity. The amine can be acylated, alkylated, or used in peptide coupling reactions. The carboxylic acid can be esterified or converted to an amide. These reactions are fundamental to its use in peptide synthesis and the creation of more complex derivatives.
- **Pyrazole Ring:** The pyrazole ring is an aromatic heterocycle, which confers significant stability to the molecule. It is generally resistant to oxidation and reduction under typical conditions. While it can undergo electrophilic substitution, the amino acid side chain can complicate reactivity. In drug design, the pyrazole ring is valued for its ability to form hydrogen bonds and engage in  $\pi$ -stacking interactions with biological targets.<sup>[10]</sup> Its two nitrogen atoms allow it to act as both a hydrogen bond donor (the N-H, if unsubstituted) and acceptor (the  $sp^2$  nitrogen).<sup>[6][10]</sup>
- **Stability:** The compound is stable under standard conditions but should be stored in a cool, dark, and dry environment to prevent degradation.<sup>[2]</sup> The dihydrochloride salt is also commercially available, which can offer improved stability and handling properties.

## Applications in Research and Drug Development

The unique structure of **3-(Pyrazol-1-yl)-L-alanine** makes it a valuable tool for scientific researchers and drug developers.

- **Histidine Mimic:** As a close structural isomer of histidine, it can be substituted into peptides and proteins to probe the role of the imidazole ring in enzyme catalysis, protein structure, and receptor binding.
- **Scaffold for Drug Discovery:** The pyrazole nucleus is a key component in a multitude of pharmacologically active compounds, known for activities including anti-inflammatory,

anticancer, antimicrobial, and antidepressant effects.<sup>[4][5][11]</sup> Therefore, **3-(Pyrazol-1-yl)-L-alanine** serves as a versatile chiral building block for synthesizing novel drug candidates. Incorporating this amino acid can introduce the favorable properties of the pyrazole ring, potentially enhancing binding affinity, improving selectivity, and optimizing pharmacokinetic profiles of lead compounds.<sup>[6][12]</sup>

## Safety and Handling

According to supplier safety data, **3-(Pyrazol-1-yl)-L-alanine** and its derivatives are associated with several hazards.

- GHS Hazard Statements:
  - H302: Harmful if swallowed.
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- Signal Word: Warning.
- Pictogram: Exclamation Mark.
- Precautionary Statements: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. Handling should occur in a well-ventilated area or fume hood. Recommended precautionary statements include P280 (wear protective gloves/eye protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

## References

- PubChem. (n.d.). beta-Pyrazol-1-ylalanine. National Center for Biotechnology Information.
- LookChem. (n.d.). 3-(1H-pyrazol-5-yl)alanine.
- LookChem. (n.d.). **3-(Pyrazol-1-yl)-L-alanine**.
- Pansare, S. V., Huyer, G., Arnold, L. D., & Vederas, J. C. (1992). SYNTHESIS OF N-PROTECTED  $\alpha$ -AMINO ACIDS FROM N-(BENZYL OXYCARBONYL)-L-SERINE VIA ITS  $\beta$ -

LACTONE:  $\alpha$ -(BENZYLOXYCARBONYL)- $\beta$ -(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses, 70, 1. doi:10.15227/orgsyn.070.0001.

- Al-Ostath, A. I., et al. (2021). Recent progress in the chemical reactivity of 3-Amino-1 H - pyrazol-5(4 H )-one derivatives (part II). ResearchGate.
- Alam, M. J., et al. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 25(19), 4436. doi:10.3390/molecules25194436.
- Fisher Scientific. (n.d.). 3-(1H-Pyrazol-1-yl)alanine-d3, TRC.
- Zhou, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
- Fayed, E. A., et al. (2021). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 26(16), 4939. doi:10.3390/molecules26164939.
- Hilton, M. C., & Lambert, K. M. (2018). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2018(4), M1018. doi:10.3390/M1018.
- Alam, M. A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(19), 1693-1721. doi:10.4155/fmc-2023-0099.
- Takaichi, Y., & Lam, H. W. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 25(15), 3528. doi:10.3390/molecules25153528.
- Zhang, T., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry.
- PubChem. (n.d.). 3-(1H-pyrazol-1-yl)aniline. National Center for Biotechnology Information.
- J&K Scientific LLC. (n.d.). L-Alanine Properties.
- Aszalos, A., et al. (2010). Control of impurities in L-aspartic acid and L-alanine by high-performance liquid chromatography coupled with a corona charged aerosol detector. Journal of Chromatography A, 1217(3), 246-254. doi:10.1016/j.chroma.2009.11.054.
- Chawla, S., et al. (2004). Alanine peak in central neurocytomas on proton MR spectroscopy. Neuroradiology, 46(5), 391-394. doi:10.1007/s00234-004-1188-5.
- Sharma, V., et al. (2016). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 7(1), 3126-3141.
- Poddel'sky, V. V., et al. (2020). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2020(2), M1126. doi:10.3390/M1126.

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## Sources

- 1. beta-Pyrazol-1-ylalanine | C<sub>6</sub>H<sub>9</sub>N<sub>3</sub>O<sub>2</sub> | CID 151491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-2-AMINO-3-PYRAZOL-1-YL-PROPIONIC ACID | 2734-48-7 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-(Pyrazol-1-yl)-L-alanine | lookchem [lookchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes | MDPI [mdpi.com]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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